(4-Bromobutyl)trimethylammonium bromide
Overview
Description
“(4-Bromobutyl)trimethylammonium bromide” is a chemical compound with the molecular formula C7H17BrN. Br and a molecular weight of 275.02 . It is used in laboratory chemicals .
Synthesis Analysis
The synthesis of “this compound” involves the reaction of a 1,4-dibromoalkane with trimethylamine in THF at room temperature . This reaction precipitates the corresponding (a-bromoalky1)trimethylammonium bromide to cleanly form the mono-substituted product in the absence of the bis-quat salt .Molecular Structure Analysis
The molecular structure of “this compound” consists of a bromobutyl group attached to a trimethylammonium group . The compound has a molecular formula of C7H17BrN. Br and a molecular weight of 275.02 .Chemical Reactions Analysis
“(4-Bromobutyl)triphenylphosphonium bromide” is involved in several chemical reactions, including azidification, C-H activation, β-elimination to produce an eight-membered ring system, 1,3-dipolar cycloaddition of azides onto alkenes, and stereoselective SmI2-mediated coupling of unsaturated carbonyl compounds and aldehydes .Physical and Chemical Properties Analysis
“this compound” shares many of the attributes of the butyl polymer molecule, including physical strength, low permeability, and resistance to shock, weather, and aging .Scientific Research Applications
Synthesis and Preparation
- Synthesis Methodology : The preparation of 4-bromobutyltrimethylammonium bromide involves reacting 1,4-dibromobutane with trimethylamine. The product is then separated and purified, confirmed by elemental analysis, IR, and NMR techniques (Shi Zuoqing, 2006).
Applications in Plant Growth and Agriculture
- Plant Growth Substances : Compounds structurally related to quaternary ammonium cations, such as (4-Bromobutyl)trimethylammonium bromide, have been explored for their effects on plant growth, specifically in wheat. These substances can induce a reduction in plant height and increase in stem diameter (N. Tolbert, 1960).
Chemical and Physical Properties
- Ligand Exchange in Nanoparticles : A study shows that the ligand exchange method using cetyl trimethylammonium bromide/chloride stabilizes gold nanoparticles. This process preserves particle size, shape, and colloidal stability (Melissa R. Dewi et al., 2014).
- Interaction with α-amylase : The interaction of cetyl trimethylammonium bromide with α-amylase from Bacillus subtilis has been investigated, revealing insights into protein-surfactant interactions (A. Bordbar et al., 2005).
Biomedical Applications
- Protein Folding and Stability : Alkyl trimethylammonium bromides, which are structurally similar to this compound, have been studied for their effects on the folding and stability of proteins, such as cytochrome c. These studies help in understanding protein folding and stability in various conditions (J. Chamani & A. Moosavi-Movahedi, 2006).
Environmental Applications
- Oil Wastewater Treatment : In a study, tetradecyl trimethylammonium bromide, a compound similar to this compound, was used to modify sepiolite for the removal of emulsified oil from wastewater, demonstrating its potential in water treatment technologies (Yunfei Li et al., 2018).
Safety and Hazards
“(4-Bromobutyl)triphenylphosphonium bromide” is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Category 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .
Relevant Papers The relevant papers retrieved include a study on the synthesis of bromobutyl rubbers and a safety data sheet for "(4-Bromobutyl)triphenylphosphonium bromide" . These papers provide valuable information on the synthesis, properties, and safety considerations of “(4-Bromobutyl)trimethylammonium bromide”.
Properties
IUPAC Name |
4-bromobutyl(trimethyl)azanium;bromide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17BrN.BrH/c1-9(2,3)7-5-4-6-8;/h4-7H2,1-3H3;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQKJDSWJSPZYNR-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCCCBr.[Br-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17Br2N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00570056 | |
Record name | 4-Bromo-N,N,N-trimethylbutan-1-aminium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00570056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6875-49-6 | |
Record name | 4-Bromo-N,N,N-trimethylbutan-1-aminium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00570056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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